molecular formula C5H3Cl3N2O B1320953 2,4,6-Trichloro-5-methoxypyrimidine CAS No. 60703-46-0

2,4,6-Trichloro-5-methoxypyrimidine

Cat. No.: B1320953
CAS No.: 60703-46-0
M. Wt: 213.44 g/mol
InChI Key: BXDZWBOGMCNUSE-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-methoxypyrimidine is a chemical compound with the molecular formula C5H3Cl3N2O and a molecular weight of 213.45 g/mol . It is a pyrimidine derivative characterized by the presence of three chlorine atoms and one methoxy group attached to the pyrimidine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-5-methoxypyrimidine typically involves the chlorination of 5-methoxypyrimidine. One common method includes the reaction of 5-methoxypyrimidine with chlorine gas in the presence of a suitable catalyst under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 2, 4, and 6 positions of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to meet the required specifications .

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-methoxypyrimidine is not fully understood but is believed to involve the inhibition of protein synthesis. The compound may prevent the formation of lysine-specific complexes with enzymes involved in protein synthesis, thereby disrupting cellular processes . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,4,6-trichloro-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2O/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDZWBOGMCNUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604426
Record name 2,4,6-Trichloro-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60703-46-0
Record name 2,4,6-Trichloro-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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